molecular formula C9H16O3 B14479648 7-(3-Hydroxypropyl)oxepan-2-one CAS No. 64767-64-2

7-(3-Hydroxypropyl)oxepan-2-one

Cat. No.: B14479648
CAS No.: 64767-64-2
M. Wt: 172.22 g/mol
InChI Key: SMXCYPCZMUPCKA-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)oxepan-2-one is a functionalized seven-membered lactone (cyclic ester) intended for research use only. It is not for diagnostic or therapeutic applications. This compound is structurally derived from epsilon-caprolactone (oxepan-2-one), a monomer renowned for its role in ring-opening polymerization (ROP) to produce polycaprolactone (PCL), a biodegradable and biocompatible polymer . The 3-hydroxypropyl side chain on the lactone ring differentiates it from the parent compound and provides a reactive handle for further chemical modification. This structure makes it a highly valuable bifunctional intermediate for polymer scientists. Its primary research application lies in the synthesis of novel, specialized polyesters with tailored properties. The lactone moiety can participate in ring-opening reactions to form the polymer backbone, while the pendant hydroxyl group can be used to introduce cross-linking points, graft side chains, or attach functional molecules post-polymerization. This capability allows researchers to fine-tune material properties such as degradation rates, hydrophilicity, mechanical strength, and bioactivity for advanced applications in drug delivery systems, tissue engineering scaffolds, and shape-memory materials. When handling this chemical, standard safety protocols for research laboratories should be followed. Although the parent compound, epsilon-caprolactone, is associated with severe eye irritation and can cause corneal injury , researchers should consult the specific Safety Data Sheet (SDS) for 7-(3-Hydroxypropyl)oxepan-2-one for detailed hazard and handling information.

Properties

CAS No.

64767-64-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

7-(3-hydroxypropyl)oxepan-2-one

InChI

InChI=1S/C9H16O3/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8,10H,1-7H2

InChI Key

SMXCYPCZMUPCKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OC(C1)CCCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxypropyl)oxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The lactone ring can be reduced to form the corresponding diol.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of diols.

    Substitution: Formation of substituted oxepanones.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropyl)oxepan-2-one involves its ability to undergo ring-opening polymerization, which is initiated by cationic or anionic initiators . The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the polymer’s properties. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on core structure, substituents, and functional groups:

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
7-(3-Hydroxypropyl)oxepan-2-one Oxepan-2-one 3-Hydroxypropyl Lactone, hydroxyl C₈H₁₂O₃* ~156.18*
(4R,7S)-7-isopropyl-4-methyloxepan-2-one Oxepan-2-one Isopropyl, methyl Lactone, alkyl C₁₀H₁₈O₂ 170.13
3-Oxepanone, 7-hexyl-2-propyl- Oxepan-2-one Hexyl, propyl Lactone, alkyl C₁₅H₂₈O₂ 240.38
7-{[1-(3-Hydroxypropyl)piperidin-4-yl]methoxy}-2H-chromen-2-one Chromen-2-one Piperidine-hydroxypropyl, methoxy Lactone, hydroxyl, amine, ether C₁₉H₂₅NO₅† ~347.41†
Compound 9 () Lignan derivative 3-Hydroxypropyl, methoxyphenyl Phenolic hydroxyl, ether, diol C₂₀H₂₆O₈‡ ~394.42‡

*Inferred; †Calculated from structure; ‡From .

Physicochemical Properties

  • Solubility: The hydroxypropyl group in 7-(3-Hydroxypropyl)oxepan-2-one increases water solubility compared to alkyl-substituted oxepanones like (4R,7S)-7-isopropyl-4-methyloxepan-2-one and 7-hexyl-2-propyl derivatives . Chromen-2-one derivatives (e.g., compound 12b in ) exhibit moderate solubility due to aromatic rings and methoxy groups .
  • Stereochemistry: (4R,7S)-7-isopropyl-4-methyloxepan-2-one highlights the role of stereochemistry in biological activity, common in terpenoid derivatives .

Research Findings

  • Natural Occurrence : Compound 9 (3-hydroxypropyl-substituted lignan) and (4R,7S)-7-isopropyl-4-methyloxepan-2-one are naturally occurring, isolated from plants .
  • Biological Activity: Chromen-2-one derivatives show targeted bioactivity as drug precursors, while alkyl-substituted oxepanones may serve as hydrophobic intermediates in organic synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(3-Hydroxypropyl)oxepan-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via halocyclization reactions, as demonstrated in analogous oxepanone derivatives (e.g., bromomethyl-oxepan-2-one in ). Key steps include:

  • Preorganization of electrophilic intermediates (e.g., using ICDA activation strategies for cyclization ).
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 80:20 v/v) and validating purity with NMR (e.g., δ 4.44 ppm for proton environments ).
  • Optimize yields by adjusting solvent polarity, temperature, and catalyst loading.

Q. How should researchers characterize the purity and structural integrity of 7-(3-Hydroxypropyl)oxepan-2-one?

  • Methodological Answer :

  • NMR Spectroscopy : Compare experimental 1^1H and 13^{13}C NMR spectra with published data for analogous compounds (e.g., 7-(bromomethyl)oxepan-2-one in ). Key peaks include carbonyl carbons (~174 ppm) and hydroxypropyl protons (~3.4–4.4 ppm).
  • Chromatography : Use HPLC or GC-MS with polar stationary phases to resolve potential byproducts.
  • Mass Spectrometry : Confirm molecular weight (e.g., Exact Mass ~200.123 g/mol for derivatives ).

Q. What safety protocols are critical when handling 7-(3-Hydroxypropyl)oxepan-2-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., nitrile) and tightly sealed goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb spills with diatomite or universal binders; avoid drainage into water systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 7-(3-Hydroxypropyl)oxepan-2-one derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 7-(trimethylsilyl)methyl derivatives ).
  • Experimental Validation : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting spectral outcomes .
  • Statistical Tools : Apply multivariate analysis to identify outliers in published datasets .

Q. What mechanistic insights can be gained from studying the reactivity of 7-(3-Hydroxypropyl)oxepan-2-one under oxidative conditions?

  • Methodological Answer :

  • Surface Reactivity Studies : Use microspectroscopic imaging (e.g., AFM or SEM) to analyze adsorption behavior on indoor surfaces, as modeled in analogous organic compounds .
  • Kinetic Profiling : Monitor reaction pathways via time-resolved FTIR or Raman spectroscopy to detect intermediate species.
  • Computational Modeling : Employ DFT calculations to predict activation energies for oxidation steps .

Q. How do environmental factors (e.g., humidity, pH) influence the stability of 7-(3-Hydroxypropyl)oxepan-2-one?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to controlled humidity (25–90% RH) and pH gradients (3–10) while tracking degradation via LC-MS .
  • Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (e.g., log Pow ~2.81 suggests moderate hydrophobicity ).
  • Environmental Fate Modeling : Use QSAR models to predict hydrolysis rates and byproduct formation .

Data Presentation and Critical Analysis

Q. What statistical methods are appropriate for analyzing discrepancies in thermal stability data?

  • Methodological Answer :

  • Regression Analysis : Correlate decomposition temperatures with structural parameters (e.g., substituent electronegativity).
  • Error Propagation : Quantify uncertainty in DSC measurements using replicate runs (±0.5°C precision).
  • Data Visualization : Present results in Arrhenius plots or 3D heatmaps to highlight trends .

Q. How can researchers design experiments to validate hypothesized reaction mechanisms involving 7-(3-Hydroxypropyl)oxepan-2-one?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate 18^{18}O or deuterated reagents to trace oxygen/carbon pathways.
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to stabilize transient species for NMR/ESR analysis .
  • Control Experiments : Compare outcomes with/without catalysts or inhibitors to confirm mechanistic steps .

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